molecular formula C23H38O4 B611277 5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid CAS No. 106413-54-1

5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

Cat. No. B611277
M. Wt: 378.55
InChI Key: BPNIWRLPDMCZPC-ASUUCAAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TEI-9063 is a stable and highly specific prostacyclin analogue for the prostacyclin receptor in mastocytoma P-815 cells.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Analogues of 5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid have been synthesized for various purposes, including as constituent amino acids in toxins and antibiotics. For example, L-forms of 2-amino-5-arylpentanoic acids have been synthesized as constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).

  • Derivation from Other Compounds : Some studies have focused on deriving this compound from other substances. For instance, 2-amino-5-hydroxy-2-methylpentanoic acid was prepared from 5-hydroxy-2-pentanone as part of a synthesis process (Maehr & Leach, 1978).

  • Role in Biosynthesis : This compound may play a role in biosynthesis pathways. An example includes the synthesis of cyclopropene and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis, where related compounds were synthesized (Hartmann et al., 1994).

Biological and Pharmacological Studies

  • Isolation from Natural Sources : Some studies have isolated similar compounds from natural sources, indicating a potential biological role. For instance, a diastereomeric mixture of a similar compound was isolated from the soft coral Sinularia arborea (Chen, Dai, Hwang, & Sung, 2014).

  • Potential in Drug Synthesis : Research has explored the synthesis of compounds with structural similarities for potential use in drug development. An example is the synthesis of amino acids present in antibiotics, such as pyridomycin (Kinoshita & Mariyama, 1975).

Methodological Advances in Chemistry

  • Advancements in Synthetic Methods : There have been developments in synthetic methods for producing compounds with structural similarities. For example, novel methods for synthesizing functional diacids have been explored (Zhang Zhi-qin, 2004).

  • Spectroscopic Studies : Spectroscopic studies, such as mass spectra analysis, have been conducted on similar compounds to understand their chemical properties better (Urbach, Stark, & Nobuhara, 1972).

properties

CAS RN

106413-54-1

Product Name

5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

Molecular Formula

C23H38O4

Molecular Weight

378.55

IUPAC Name

5-[(5R,6R)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

InChI

InChI=1S/C23H38O4/c1-3-4-7-16(2)12-19(24)10-11-20-21-14-17(8-5-6-9-23(26)27)13-18(21)15-22(20)25/h10-11,13,16,18-22,24-25H,3-9,12,14-15H2,1-2H3,(H,26,27)/b11-10+/t16-,18?,19+,20+,21?,22+/m0/s1

InChI Key

BPNIWRLPDMCZPC-ASUUCAAFSA-N

SMILES

O=C(O)CCCCC1=CC2C[C@@H](O)[C@H](/C=C/[C@@H](O)C[C@@H](C)CCCC)C2C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TEI-9063;  TEI 9063;  TEI9063.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid
Reactant of Route 2
5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid
Reactant of Route 3
5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid
Reactant of Route 4
5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid
Reactant of Route 5
5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid
Reactant of Route 6
5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

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